Valencene

Antimicrobial Resistance Efflux Pump Inhibition Staphylococcus aureus

Valencene (CAS 4630-07-3) is a bicyclic sesquiterpene (C₁₅H₂₄) that serves as a key aroma constituent of citrus oils and a critical biotechnological precursor. It is a colorless to pale yellow liquid with a characteristic citrus odor and a molecular weight of 204.35 g/mol.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 4630-07-3
Cat. No. B1682129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValencene
CAS4630-07-3
SynonymsValencene;  NSC 148969;  NSC-148969;  NSC148969.
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(CC(CC2)C(=C)C)C
InChIInChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13-,15+/m1/s1
InChIKeyQEBNYNLSCGVZOH-NFAWXSAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  soluble in oils
Insoluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valencene (CAS 4630-07-3): Baseline Overview for Scientific Procurement and Industrial Sourcing


Valencene (CAS 4630-07-3) is a bicyclic sesquiterpene (C₁₅H₂₄) that serves as a key aroma constituent of citrus oils and a critical biotechnological precursor [1]. It is a colorless to pale yellow liquid with a characteristic citrus odor and a molecular weight of 204.35 g/mol . As a natural product, it is primarily obtained from Valencia oranges and is biosynthesized from farnesyl pyrophosphate (FPP) by valencene synthase [2]. Its primary industrial and research significance lies in its role as a feedstock for the semi-synthetic production of the high-value grapefruit flavor compound nootkatone and as a biologically active sesquiterpene with applications in antimicrobial and insect-repellent formulations .

Biotechnological precursor substrate for cytochrome P450 biocatalysis studies
Natural product for efflux pump inhibition screening in antimicrobial research
Plant-derived sesquiterpene for insect contact toxicity and repellency assays

Why Generic 'Sesquiterpene' Substitution Fails: Evidence-Based Differentiation for Valencene (CAS 4630-07-3) Sourcing


The sesquiterpene class encompasses compounds with diverse carbon skeletons and functional groups, leading to significant divergence in biological activity, organoleptic properties, and chemical reactivity. Substituting valencene with another sesquiterpene, such as its oxidation product nootkatone, or a structurally distinct analog like β-caryophyllene, is not scientifically justified. For instance, while nootkatone is a ketone with a distinct grapefruit character, valencene is a hydrocarbon precursor with a sweet, fresh orange-peel aroma [1]. Critically, their differential activity is quantifiable: valencene acts as a potent efflux pump inhibitor (EPI) in antibiotic-resistant S. aureus, reducing antibiotic MICs by up to 99%, whereas nootkatone's EPI activity is substantially lower (≤21.9% reduction) [2]. Furthermore, valencene's unique hydrocarbon skeleton makes it a specific substrate for cytochrome P450 enzymes like P450cam, enabling its targeted biotransformation to nootkatone [3]. Such specific structure-activity relationships mandate precise compound selection, precluding generic substitution based solely on terpene classification.

Nootkatone substitution

Reported efflux pump inhibition profile may not transfer; MIC reduction magnitude differs substantially between the two sesquiterpenes in comparable S. aureus strains.

Citral or linalool substitution

Direct antibacterial assay response may not be preserved; these orange oil components show growth inhibition while valencene lacks activity under the same conditions.

Generic sesquiterpene replacement

Substrate specificity for P450cam regiospecific oxidation is not maintained; alternative terpenes cannot support the targeted bioconversion to nootkatone.

Valencene (CAS 4630-07-3): A Quantitative Evidence Guide for Superior Scientific and Industrial Selection


Valencene vs. Nootkatone: Quantifying the Differential Potency as Efflux Pump Inhibitors in Multidrug-Resistant S. aureus

In a direct head-to-head study against multidrug-resistant S. aureus strains, valencene demonstrated superior activity as an efflux pump inhibitor (EPI) compared to its oxidized derivative, nootkatone. Against the RN4220 strain (carrying MsrA), valencene reduced the minimum inhibitory concentration (MIC) of the antibiotic erythromycin by 99%. Its activity against the Tet(K) efflux pump in the IS-58 strain was also pronounced, reducing the MIC of the substrate ethidium bromide (EtBr) by 90% [1]. In stark contrast, nootkatone's EPI activity in the same study was limited to a 21.9% reduction in EtBr MIC against the 1199B strain (NorA), and a 20% reduction against the IS-58 strain [1]. This data clearly establishes valencene as a significantly more potent EPI, with up to 4.7-fold greater activity in comparable assays.

EPI activity vs. nootkatone
Head-to-head
Valencene reduced erythromycin MIC by 99% (RN4220) and EtBr MIC by 90% (IS-58); nootkatone reduced EtBr MIC by ≤21.9% (1199B, IS-58).
Supports efflux pump inhibition endpoint review for MsrA/Tet(K) strains
Broth microdilution assay; >4.5-fold difference in IS-58
Antimicrobial Resistance Efflux Pump Inhibition Staphylococcus aureus Antibiotic Potentiation

Valencene vs. Nootkatone: Comparative Intrinsic Antifungal Activity and Spectrum of Action Against Candida spp.

A direct comparison of the intrinsic antifungal activities of valencene and nootkatone reveals distinct differences in their spectrum and potency against pathogenic yeasts. Using a microdilution method, the minimum inhibitory concentration (MIC) for valencene against Pichia kudriavzevii (Candida krusei) was determined to be 1024 µg/mL, and at this concentration, it exhibited a fungicidal effect, killing the fungus [1]. For nootkatone, the MIC was lower at 512 µg/mL, and it was able to kill both P. kudriavzevii and Candida tropicalis at this concentration [1]. This demonstrates that while nootkatone has a slightly lower MIC, its fungicidal spectrum is broader. However, both compounds showed a remarkable ability to potentiate the activity of the clinical antifungal fluconazole, with inhibition occurring at very low concentrations (2 and 4 µg/mL) when combined, against all tested strains except P. kudriavzevii [1].

Antifungal activity vs. nootkatone
Head-to-head
Valencene MIC 1024 µg/mL, fungicidal against P. kudriavzevii; nootkatone MIC 512 µg/mL, fungicidal against P. kudriavzevii and C. tropicalis.
Supports antifungal spectrum review; nootkatone may show lower MIC
Microdilution assay; both compounds potentiate fluconazole at low concentrations
Antifungal Candida Drug Discovery Natural Products

Valencene vs. DEET: Comparative Contact Toxicity and Repellency Against Stored-Product Insects

In a study screening bioactive sesquiterpenes from Atractylodes lancea, valencene was identified as a micro-active constituent with potent insecticidal and repellent properties comparable to the synthetic standard DEET. While valencene comprised only 0.3% of the essential oil, it demonstrated strong repellent activity against red flour beetles (Tribolium castaneum) [1]. Critically, in contact toxicity assays, valencene exhibited an LD₅₀ value of 3.25 µg/adult, which was superior to the activity of the major sesquiterpene constituents β-eudesmol and hinesol [1]. The study directly notes that the repellent property of valencene was comparable to that of DEET (N,N‑diethyl‑3‑methylbenzamide), a powerful commercial pesticide [1].

Contact toxicity vs. DEET
Reported
LD₅₀ = 3.25 µg/adult; repellency comparable to DEET
Reported contact toxicity endpoint context for red flour beetle
Cross-study comparable; minor constituent in A. lancea oil
Insect Repellent Contact Toxicity Tribolium castaneum Natural Pesticide

Valencene vs. Other Orange Oil Components (Citral, Linalool): Differential Antibacterial Activity Against S. aureus

A systematic evaluation of major components of terpeneless orange oil revealed a stark contrast in antibacterial efficacy. The minimum inhibitory concentrations (MICs) of citral and linalool against S. aureus were 0.02% and 0.12%, respectively, and both were capable of inhibiting growth and disrupting pre-formed biofilms [1]. In contrast, valencene and decanal were ineffective against S. aureus growth under the same 24-hour incubation conditions [1]. This data firmly establishes that valencene, while a key aroma constituent, does not possess direct antibacterial activity comparable to the oxygenated monoterpenes found in the same oil fraction.

Antibacterial vs. citral/linalool
Head-to-head
Valencene ineffective; citral MIC 0.02%, linalool MIC 0.12% against S. aureus
Direct antibacterial assay response context; citral/linalool preferred for growth inhibition studies
24 h incubation; valencene may still be selected for olfactory or precursor roles
Antibacterial Staphylococcus aureus Orange Oil Components Biofilm

Valencene vs. Nootkatone: Differential Substrate Selectivity and Binding Orientation in Cytochrome P450 Biocatalysis

The biotransformation of valencene to the high-value flavor compound nootkatone is catalyzed by specific cytochrome P450 enzymes. A comparative study of P450cam and P450BM-3 variants revealed that (+)-valencene exhibits differential substrate selectivity and binding orientation. The selectivity patterns suggest that (+)-valencene has a single, well-defined binding orientation in the active site of P450cam, which facilitates regiospecific oxidation [1]. In contrast, it adopts multiple binding orientations within the larger, more flexible active site of P450BM-3, leading to a more complex product profile [1]. This contrasts with its oxidized product, nootkatone, which cannot serve as a substrate for this specific, industrially relevant bioconversion.

P450 biocatalysis specificity
Class-level inference
Single binding orientation in P450cam; multiple orientations in P450BM-3. Nootkatone is not a substrate for this bioconversion.
Reported substrate-binding orientation context for P450 biocatalysis research
Enzyme engineering and process design applications
Biocatalysis Cytochrome P450 Biotransformation Nootkatone Synthesis

Valencene (CAS 4630-07-3): Evidence-Based Best-Fit Research and Industrial Application Scenarios


Research on Antibiotic Potentiation and Efflux Pump Inhibition

For research groups focused on combating antimicrobial resistance (AMR) through efflux pump inhibition (EPI), valencene is a high-priority procurement target. The evidence from a direct comparative study demonstrates its potent and specific EPI activity against clinically relevant S. aureus strains carrying MsrA and Tet(K) pumps, where it reduced antibiotic MICs by 99% and substrate MICs by 90%, respectively [1]. This is in stark contrast to its oxidized analog nootkatone, which showed limited EPI activity [1]. Valencene's hydrocarbon skeleton serves as a privileged scaffold for developing novel adjuvants to restore the efficacy of legacy antibiotics, making it a superior choice for SAR studies in this domain.

Development of Natural Insect Repellents and Fumigants for Grain Storage

Valencene is an ideal candidate for formulating natural, eco-friendly insect repellents and contact pesticides for stored-product protection. Evidence from studies on the red flour beetle (Tribolium castaneum) indicates that valencene exhibits potent contact toxicity (LD₅₀ = 3.25 µg/adult) and repellent properties comparable to the synthetic standard DEET, even as a minor component of a plant extract [2]. Its demonstrated efficacy against a major pest of stored grains positions it as a high-value active ingredient for developing biopesticides, offering a potential advantage over other plant-derived sesquiterpenes that may not share this level of activity.

Biotechnological Production of Nootkatone via Cytochrome P450 Biocatalysis

Valencene is the essential and non-substitutable substrate for the industrial bioconversion to nootkatone, a high-value grapefruit flavor compound. Research has characterized its specific and predictable binding orientation within the active site of P450cam, a feature that enables regiospecific oxidation [3]. This understanding is fundamental for designing efficient whole-cell or enzymatic biotransformation processes. Sourcing high-purity valencene is therefore a mandatory step for any research program or industrial operation focused on the sustainable, biotechnological production of natural nootkatone, as no other starting material can fulfill this specific chemical transformation.

Formulation of Authentic, Long-Lasting Citrus Flavors and Fragrances

For industrial flavor and fragrance houses, valencene is a key ingredient for creating authentic, long-lasting citrus profiles, particularly those centered on sweet orange and grapefruit notes. Its odor profile is characterized as sweet, fresh, juicy orange-peel with a woody-earthy drydown and longevity that exceeds typical citrus materials . Technical specifications from suppliers confirm a recommended flavor use level of 5-50 PPM and a fragrance use level of 0.5%-2%, with tenacity on a blotter exceeding two weeks . This established organoleptic performance, coupled with its natural origin, makes valencene a verifiable and preferred choice over many synthetic citrus odorants when naturalness and substantivity are required.

Application
Selection Property
Validation Focus
Efflux pump inhibition screening (S. aureus)
Reported EPI activity against MsrA/Tet(K) pumps
MIC reduction and antibiotic potentiation endpoints
Natural insect repellent research
Contact toxicity assay response context
LD₅₀ and repellency comparison endpoints
Cytochrome P450 biocatalysis for nootkatone
Regiospecific oxidation substrate context
P450cam binding orientation and product profile
Citrus flavor and fragrance development
Natural orange odor profile and substantivity
Organoleptic performance and use-level compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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